Cas no 72428-40-1 (1,3,5-Triazine, 2-(4-methylphenyl)-4-phenyl-)

1,3,5-Triazine, 2-(4-methylphenyl)-4-phenyl- structure
72428-40-1 structure
Product name:1,3,5-Triazine, 2-(4-methylphenyl)-4-phenyl-
CAS No:72428-40-1
MF:C16H13N3
MW:247.294523000717
CID:530979
PubChem ID:12592828

1,3,5-Triazine, 2-(4-methylphenyl)-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine, 2-(4-methylphenyl)-4-phenyl-
    • 2-(4-methylphenyl)-4-phenyl-1,3,5-triazine
    • SCHEMBL11978724
    • 72428-40-1
    • DTXSID90503676
    • Inchi: InChI=1S/C16H13N3/c1-12-7-9-14(10-8-12)16-18-11-17-15(19-16)13-5-3-2-4-6-13/h2-11H,1H3
    • InChI Key: FNLAZWSMYZIFCB-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NC=NC(=N2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 247.110947427g/mol
  • Monoisotopic Mass: 247.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 4

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